2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
CAS No.: 898757-94-3
Cat. No.: VC2478214
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898757-94-3 |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | (2,6-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C23H27NO3/c1-17-4-3-5-18(2)21(17)22(25)20-8-6-19(7-9-20)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3 |
| Standard InChI Key | XHHSVBZSEGRIBC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 |
Introduction
Chemical Identification and Properties
Basic Identification
2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is definitively identified through several standardized chemical identifiers. The compound is registered with CAS number 898757-94-3, which serves as its unique identifier in chemical databases and literature . Its molecular formula, C23H27NO3, indicates a complex organic molecule containing carbon, hydrogen, nitrogen, and oxygen atoms . The compound has a molecular weight of approximately 365.5 g/mol, placing it in the medium molecular weight range for organic compounds.
Structural Characteristics and Nomenclature
The IUPAC name for this compound is (2,6-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone, which describes its structural features in standardized chemical nomenclature. The compound has several recognized synonyms, including Methanone, (2,6-dimethylphenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- and (4-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone .
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
The compound features several distinctive structural elements that contribute to its chemical behavior:
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A benzophenone core structure (diphenyl ketone)
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Two methyl groups at positions 2 and 6 on one phenyl ring
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A 1,4-dioxa-8-azaspiro[4.5]decyl moiety connected via a methyl bridge to the 4' position of the other phenyl ring
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A spirocyclic structure within the azaspiro moiety
Structural Analysis and Comparison
Structural Features
The 2,6-dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone molecule possesses a complex three-dimensional structure. The benzophenone core provides a rigid scaffold, while the 1,4-dioxa-8-azaspiro[4.5]decyl moiety introduces flexibility and potential for specific interactions in biological systems. The two methyl groups at positions 2 and 6 on one phenyl ring create steric hindrance around the carbonyl group, which can affect both reactivity and the compound's ability to interact with biological targets.
Comparison with Related Compounds
Several structurally related benzophenone derivatives have been documented in chemical databases, differing primarily in their substitution patterns. These subtle structural variations can significantly impact their chemical and biological properties.
Table 2: Comparison of 2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone with Related Compounds
Research Gaps and Future Perspectives
Current Knowledge Limitations
The available literature on 2,6-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone reveals significant knowledge gaps that present opportunities for future research:
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Limited data on specific biological activities and mechanisms of action
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Incomplete information on physicochemical properties such as solubility parameters, stability, and reactivity
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Sparse documentation of synthetic routes and optimization strategies
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Minimal information on structure-activity relationships compared to other benzophenone derivatives
Future Research Directions
Future research on this compound could productively focus on:
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Comprehensive characterization of physicochemical properties through experimental methods
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Exploration of biological activities through systematic screening approaches
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Development and optimization of synthetic routes for more efficient preparation
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Investigation of structure-activity relationships through the preparation and testing of structural analogs
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Examination of potential applications in materials science or as synthetic intermediates
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